N-[5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thiadiazole ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiadiazole Ring: This step involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The benzodioxole and thiadiazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Butanamide Group: The final step involves the amidation reaction with butanoic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially forming dihydrothiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrothiadiazole derivatives.
Substitution Products: Various substituted amides and esters.
Scientific Research Applications
N-[5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, contributing to its anticancer activity.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Phenolic Compounds: Such as genistein and apigenin, known for their health-promoting properties.
Uniqueness: N-[5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide stands out due to its unique combination of a benzodioxole moiety and a thiadiazole ring, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-3-13(19)16-15-18-17-14(22-15)7-5-10-4-6-11-12(8-10)21-9-20-11/h4-8H,2-3,9H2,1H3,(H,16,18,19)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAIAGRMOVIXBO-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=NN=C(S1)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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